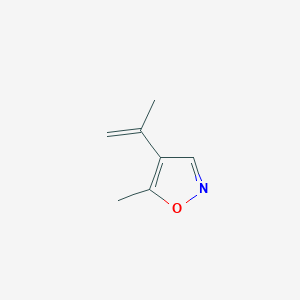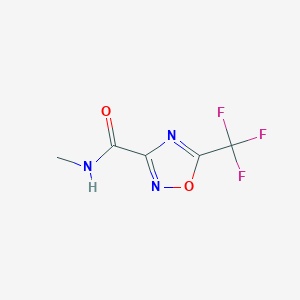
N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the trifluoromethyl group and the carboxamide functionality makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of N-methylhydroxylamine with a trifluoromethyl-substituted nitrile oxide, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-Methyl-5-(trifluoromethyl)-2-pyridinamine
- N-Methyl-5-(trifluoromethyl)thio-pyridin-2-amine
Comparison: N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like N-Methyl-5-(trifluoromethyl)-2-pyridinamine, the oxadiazole derivative may exhibit different reactivity and biological activity due to the differences in ring structure and functional groups.
Properties
CAS No. |
918814-20-7 |
|---|---|
Molecular Formula |
C5H4F3N3O2 |
Molecular Weight |
195.10 g/mol |
IUPAC Name |
N-methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C5H4F3N3O2/c1-9-3(12)2-10-4(13-11-2)5(6,7)8/h1H3,(H,9,12) |
InChI Key |
JUCSNFPQZFPAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NOC(=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


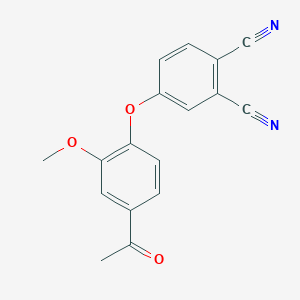
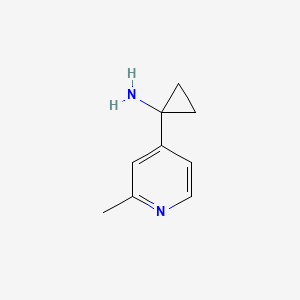
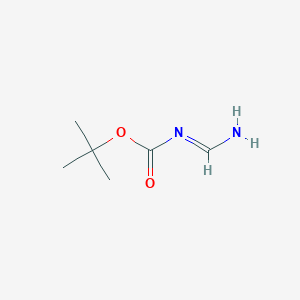
![4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12638427.png)
![5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12638428.png)
![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(2,2-dimethoxyethyl)propanamide](/img/structure/B12638433.png)
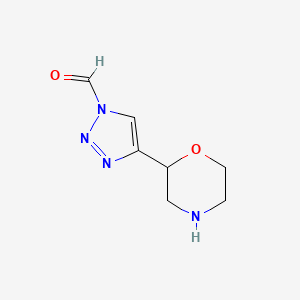
![1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12638448.png)
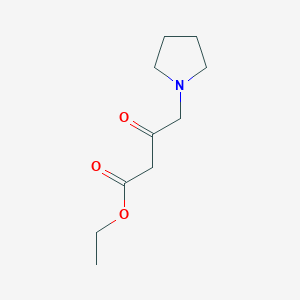
![1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one](/img/structure/B12638476.png)

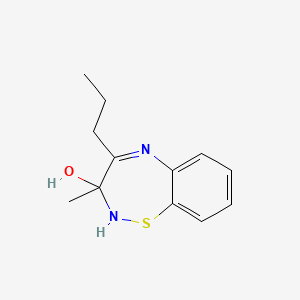
![Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12638500.png)
